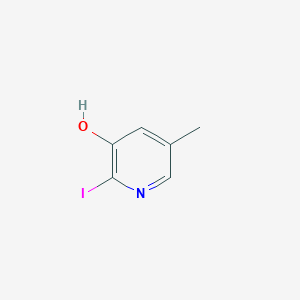

2-Iodo-5-methylpyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZKPVYFTVDMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 5 Methylpyridin 3 Ol

Regioselective Iodination Approaches to Pyridin-3-ols

The direct introduction of an iodine atom onto the pyridine (B92270) ring, particularly in the presence of multiple directing groups, is a primary synthetic challenge. The synthesis of 2-Iodo-5-methylpyridin-3-ol via this approach would typically start from the precursor 5-methylpyridin-3-ol. The electronic nature of the pyridine ring, combined with the directing effects of the hydroxyl and methyl substituents, dictates the outcome of electrophilic iodination.

Direct Iodination Strategies and Reagent Selection

Direct iodination of electron-rich aromatic and heteroaromatic systems can be achieved using various electrophilic iodinating agents. For a substrate like 5-methylpyridin-3-ol, the hydroxyl group strongly activates the ring towards electrophilic substitution. Common reagents for such transformations include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).

Molecular iodine itself is a relatively weak electrophile and often requires an activating agent or oxidant to enhance its reactivity. researchgate.net Oxidants convert iodide anions, formed during the reaction, back into an electrophilic iodine species, improving atom economy. sciencemadness.org Common activators include nitric acid, peroxides, or silver salts. sciencemadness.orgnih.gov

N-Iodosuccinimide (NIS) is a widely used and convenient source of electrophilic iodine, often employed for the iodination of activated aromatic compounds. organic-chemistry.orgwikipedia.org It is generally milder than I₂/oxidant mixtures and reactions can often be performed under neutral or acidic catalytic conditions. organic-chemistry.orgsioc-journal.cn The use of a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) can significantly enhance the rate and selectivity of iodination with NIS on electron-rich aromatics. organic-chemistry.org

Iodine monochloride (ICl) is a more potent electrophilic iodinating agent than molecular iodine due to the polarization of the I-Cl bond. It is highly effective but can sometimes lead to over-iodination or the incorporation of chlorine as a side reaction.

A summary of common iodination reagents and their general characteristics is presented below.

| Reagent System | General Characteristics | Potential for Side Reactions |

| I₂ / Oxidant (e.g., H₂O₂, HNO₃) | Inexpensive, requires activation, can be highly effective. | Oxidation of the substrate, nitration with HNO₃. |

| N-Iodosuccinimide (NIS) | Mild, easy to handle solid, good for activated substrates. | Generally clean, side reactions are minimal. |

| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA) | Increased reactivity for less activated substrates, can improve regioselectivity. | Potential for acid-catalyzed side reactions. |

| Iodine Monochloride (ICl) | Highly reactive, effective for de-activated rings. | Risk of chlorination and di-iodination. |

| I₂ / Base (e.g., NaHCO₃) | Used for phenols, generates hypoiodite (B1233010) species in situ. | Can lead to different selectivity patterns (e.g., ortho-iodination). |

Control of Regioselectivity in Pyridine Ring Functionalization

The primary challenge in the synthesis of this compound is achieving iodination specifically at the C-2 position. The regiochemical outcome of electrophilic substitution on the 5-methylpyridin-3-ol ring is governed by the combined directing effects of the substituents and the intrinsic reactivity of the pyridine ring.

The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. quimicaorganica.org However, the hydroxyl group at C-3 is a powerful activating, ortho, para-directing group. It strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions. The methyl group at C-5 is a weaker activating, ortho, para-director, favoring substitution at the C-4 and C-6 positions.

The directing influences on 5-methylpyridin-3-ol are as follows:

-OH group (at C-3): Strongly directs to C-2, C-4, C-6.

-CH₃ group (at C-5): Weakly directs to C-4, C-6.

Pyridine Nitrogen: Deactivates C-2, C-4, C-6.

The powerful activating effect of the hydroxyl group typically overrides the deactivating effect of the ring nitrogen. The positions ortho (C-2, C-4) and para (C-6) to the hydroxyl group are the most activated sites. The C-2 position is sterically unhindered. The C-4 position is activated by both the hydroxyl and methyl groups. The C-6 position is activated by both groups as well. Therefore, a mixture of 2-, 4-, and 6-iodo isomers is possible. However, in many electrophilic substitutions of pyridin-3-ols, substitution occurs preferentially at the C-2 position. The precise control to favor the 2-iodo isomer over the 4- and 6-iodo isomers often depends critically on the reaction conditions and the iodinating agent used. nih.gov

Optimization of Reaction Conditions for Iodination

To selectively synthesize this compound, careful optimization of reaction parameters is crucial. Key variables include the choice of solvent, temperature, and the specific iodinating reagent system.

For direct iodination of phenol-like substrates, polar aprotic solvents such as acetonitrile (B52724) (MeCN), dichloromethane (B109758) (DCM), or chloroform (B151607) (CHCl₃) are commonly used. The reaction temperature can be a critical factor in controlling regioselectivity; reactions are often run at room temperature or below to minimize the formation of undesired isomers.

A hypothetical optimization table for the iodination of 5-methylpyridin-3-ol is presented below, based on common conditions for similar substrates.

| Entry | Iodinating Agent (equiv.) | Solvent | Temperature (°C) | Expected Major Product(s) |

| 1 | I₂ (1.1) / NaHCO₃ (2.0) | MeCN | 25 | 2-Iodo and/or 4-Iodo isomers |

| 2 | NIS (1.1) | DCM | 0 to 25 | 2-Iodo isomer, potentially with other isomers |

| 3 | NIS (1.1) / TFA (0.1) | DCM | 0 | Likely increased selectivity for 2-Iodo isomer |

| 4 | ICl (1.0) | CHCl₃ | -10 to 0 | High conversion, potential mixture of isomers |

Palladium-Catalyzed Synthetic Routes

Modern synthetic chemistry offers powerful palladium-catalyzed C-H activation and cross-coupling reactions as an alternative to classical electrophilic substitution. These methods can offer superior regioselectivity, often guided by a directing group on the substrate.

Precursor Synthesis for Palladium-Catalyzed Transformations

While direct C-H iodination of 5-methylpyridin-3-ol itself could be envisioned, palladium-catalyzed methods often rely on precursors containing a directing group to ensure high regioselectivity. For ortho-C-H functionalization, a directing group is typically installed that can coordinate to the palladium catalyst, bringing it into close proximity with the target C-H bond.

A more direct palladium-catalyzed approach would involve the C-H iodination of a suitable precursor where the existing functionalities guide the reaction without a dedicated directing group. The synthesis of the key precursor, 5-methylpyridin-3-ol, can be accomplished through several routes, for instance, via diazotization of 3-amino-5-methylpyridine (B1272045) followed by hydrolysis, or from 5-methyl-3-pyridinesulfonic acid via alkali fusion. nih.gov

Mechanistic Considerations of Palladium-Mediated C-I Bond Formation

Palladium-catalyzed C-H iodination reactions typically proceed through a catalytic cycle involving a Pd(II) active species. nih.govresearchgate.net While a specific mechanism for this compound is not documented, a general mechanism for a directed C-H iodination can be proposed.

The catalytic cycle generally begins with the coordination of the palladium(II) catalyst to the substrate. In the context of a directed reaction, this involves chelation with the directing group. This is followed by a C-H activation step, often considered the rate-determining step, to form a cyclometalated Pd(II) intermediate. This palladacycle then reacts with an iodine source.

The iodinating agent, which can be molecular iodine (I₂) or a hypervalent iodine reagent like PhI(OAc)₂, oxidizes the palladacycle. This can proceed through a Pd(IV) intermediate. Subsequent reductive elimination from the Pd(IV) center forms the C-I bond and regenerates a Pd(II) species. The Pd(II) catalyst can then re-enter the catalytic cycle. In many protocols, additives are crucial. For example, when using I₂ as the oxidant, a salt like cesium acetate (B1210297) (CsOAc) may be used to scavenge the iodide byproduct, which can inhibit the catalyst. nih.gov

A simplified, proposed catalytic cycle for a generic Pd(II)-catalyzed C-H iodination is as follows:

C-H Activation: The Pd(II) catalyst reacts with the pyridine substrate, cleaving a C-H bond to form a five- or six-membered palladacycle intermediate.

Oxidation: The iodinating agent (e.g., I₂) oxidizes the Pd(II) palladacycle to a Pd(IV) species.

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the desired C-I bond and release the iodinated product.

Catalyst Regeneration: The resulting Pd(II) species is regenerated, allowing the cycle to continue.

This catalytic approach, while potentially more complex in terms of precursor synthesis, could offer a highly regioselective route to this compound, avoiding the formation of isomers often encountered in direct electrophilic iodination.

Copper-Mediated Synthesis of this compound

Copper-catalyzed reactions have become a powerful tool for the formation of carbon-halogen bonds, offering a more economical and often milder alternative to traditional palladium-catalyzed systems. The synthesis of this compound can be envisaged through a copper-mediated iodination of the 5-methylpyridin-3-ol precursor, leveraging C-H activation or related cross-coupling strategies.

Role of Copper Salts in Pyridine Derivatization

Copper salts are central to the functionalization of pyridine rings, playing multiple roles within the catalytic cycle. They can function as Lewis acids to activate the pyridine ring, enhancing its susceptibility to nucleophilic attack or facilitating electrophilic substitution. mdpi.comnih.gov The choice of copper salt and its oxidation state—typically Cu(I) or Cu(II)—can significantly influence reaction outcomes. rsc.org

In the context of iodination, a proposed mechanism often involves a Cu(II) species that undergoes transmetalation with a suitable reagent, followed by a disproportionation to a highly reactive Cu(III) intermediate. chemrxiv.orgacs.org This Cu(III) species can then undergo reductive elimination to form the desired C-I bond and a Cu(I) species, which is subsequently reoxidized to Cu(II) to complete the catalytic cycle. chemrxiv.orgacs.org Common copper sources like copper(II) oxide (CuO) can act as both a catalyst to generate the reactive iodonium (B1229267) ion and a base to neutralize the hydrogen iodide byproduct. organic-chemistry.org A variety of copper salts have been successfully employed in related pyridine functionalizations, each with slightly different reactivity profiles.

Table 1: Comparison of Copper Salts in a Representative C-N Coupling Reaction on a Halopyridine

| Copper Salt | Oxidation State | Typical Role | Relative Efficacy |

|---|---|---|---|

| CuI | +1 | Pre-catalyst, often forms active species in situ. | Often highly effective, leading to high yields in shorter times. |

| CuBr₂ | +2 | Lewis acid, oxidant. | Effective, may require longer reaction times than Cu(I) salts. |

| Cu₂O | +1 | Pre-catalyst. | Good yields, generally slower than CuI. |

| CuO | +2 | Catalyst and acid scavenger. | Effective, but can be slower than other salts. |

| Cu(OAc)₂ | +2 | Lewis acid, soluble pre-catalyst. | Good yields, common in oxidative coupling. |

This table is illustrative, based on findings from related amination reactions which provide insight into the relative performance of different copper salts in pyridine derivatization.

Ligand Effects in Copper-Catalyzed Reactions

Modern copper catalysis heavily relies on the use of ancillary ligands to modulate the metal center's reactivity, stability, and selectivity. Ligands are not mere spectators but are integral to the catalytic cycle. chemrxiv.org For pyridine functionalization, nitrogen-based ligands such as 1,10-phenanthroline (B135089) (phen) and its derivatives are frequently employed. rsc.org

The ligand's role is multifaceted. It can stabilize the copper catalyst, preventing decomposition or precipitation. rsc.org Mechanistic studies on related copper-catalyzed iododeboronation reactions reveal that ligands like phenanthroline are crucial for enabling key turnover events. acs.org They can facilitate the transmetalation step and are directly involved in the oxidative processes through cycles of ligand loss and gain. chemrxiv.orgacs.org The addition of a ligand like bipyridine can significantly enhance the catalytic activity of copper, triggering the reaction under milder conditions than would otherwise be possible. The choice of ligand can be the determining factor in achieving high yields and selectivity.

Table 2: Key Roles of Ligands in Copper-Catalyzed Pyridine Functionalization

| Ligand Role | Mechanistic Impact | Reference |

|---|---|---|

| Stabilization | Prevents catalyst agglomeration and deactivation. | rsc.org |

| Solubilization | Improves the solubility of the copper salt in organic solvents. | General Principle |

| Reactivity Tuning | Modifies the electronic properties of the copper center, affecting its redox potential. | acs.org |

| Facilitating Turnover | Enables key steps like transmetalation and reductive elimination. | chemrxiv.orgacs.org |

Atom-Economical and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. organic-chemistry.orgchembam.com These principles are highly relevant to the synthesis of functionalized pyridines like this compound.

Application of Green Chemistry Principles in Synthesis

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. chembam.com Direct C-H functionalization is an inherently atom-economical approach as it avoids the need for pre-functionalized substrates, thus shortening synthesis sequences. organic-chemistry.org Other green strategies applicable to pyridine synthesis include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. nih.govresearchgate.net

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netacs.orgrsc.org

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste. organic-chemistry.org This is a key advantage of the copper-mediated approach over many classical methods.

Solvent-Free and Catalyst-Recycling Approaches

Solvent-free synthesis, often performed by grinding solid reagents together (mechanochemistry), represents a significant step towards sustainable chemistry. semanticscholar.orgmdpi.com This approach eliminates solvent waste, can lead to shorter reaction times, and sometimes results in different reactivity or higher yields. semanticscholar.orgnih.gov For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved with high yields in 20-30 minutes using a solvent-free grinding method with iodine and silver nitrate. mdpi.comnih.gov

Another cornerstone of sustainable synthesis is the ability to recover and reuse the catalyst. chembam.com While homogeneous catalysts, like many copper-ligand complexes, can be difficult to separate from the reaction mixture, significant research has focused on developing heterogeneous or recyclable catalysts. These are often solid-supported catalysts or those designed for easy separation. rsc.org For example, nano-silver supported on graphitic carbon nitride has been shown to be a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. mdpi.com A robust Zintl cluster catalyst has been used for pyridine reduction and could be recycled up to nine times with virtually no loss in performance. rsc.org The development of analogous recyclable copper catalysts for pyridine iodination is a key goal for creating a truly sustainable industrial process.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Often uses stoichiometric, hazardous reagents. | Prefers catalytic amounts of safer reagents. |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs benign solvents (water, ethanol) or solvent-free conditions. mdpi.com |

| Energy | Relies on prolonged heating with conventional methods. | Utilizes energy-efficient methods like microwave or ultrasound. acs.org |

| Waste | Generates significant waste streams (low atom economy). | Designed for high atom economy and minimal waste. chembam.com |

| Catalyst | Often single-use, homogeneous catalysts. | Focuses on developing recyclable, heterogeneous catalysts. rsc.org |

Process Chemistry Considerations and Scale-Up Methodologies

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that go beyond reaction yield. Process chemistry focuses on developing safe, reliable, cost-effective, and environmentally sound manufacturing processes.

For the synthesis of this compound, key scale-up considerations would include:

Cost of Goods (CoG): The price of starting materials, catalysts (especially if based on precious metals, though copper is advantageous here), ligands, and solvents is a critical factor. The efficiency and number of synthetic steps directly impact the final cost.

Process Safety: Exothermic reactions must be carefully controlled. The thermal stability of intermediates and the potential for runaway reactions need to be thoroughly assessed using techniques like reaction calorimetry.

Reaction Hardware: The transition from round-bottom flasks to large-scale reactors (kiloliters) requires optimization of mixing, heat transfer, and material addition rates. Continuous flow reactors are an increasingly attractive alternative to batch processing, offering better control over reaction parameters and improved safety. organic-chemistry.org

Work-up and Purification: Isolation of the final product must be efficient and scalable. Methods like column chromatography, which are common in the lab, are often impractical and expensive on an industrial scale. Crystallization, distillation, and extraction are preferred methods. The generation of waste during purification, measured by metrics like Process Mass Intensity (PMI), is a key concern for sustainability. scientificupdate.com

Regulatory Compliance: The entire process must adhere to strict regulatory standards (e.g., Good Manufacturing Practice - cGMP), ensuring product quality, purity, and consistency, especially for pharmaceutical applications. scientificupdate.com

The scalability of a protocol is a measure of its practical utility. While a lab procedure might achieve a high yield on a sub-millimolar scale, its true value is often demonstrated in its ability to be performed on a gram-scale or larger with comparable efficiency, as has been shown for related iodination reactions. rsc.org

Efficiency and Throughput in Large-Scale Synthesis

The efficiency and throughput of large-scale synthesis of this compound are critical considerations for its potential industrial applications. Key factors influencing these parameters include the choice of synthetic route, reaction conditions, and the technologies employed for reaction and purification.

Scalability of Iodination Reactions: The scalability of iodination reactions has been demonstrated for various heterocyclic compounds. For instance, a protocol for the iodination of 8-nitroquinoline (B147351) was successfully scaled up to produce 1.3 g of the iodinated product with only a slight decrease in yield compared to the small-scale reaction. rsc.org This indicates that with proper process control, the iodination of a substituted pyridinol like 5-methylpyridin-3-ol can likely be performed on a larger scale.

Advanced Manufacturing Technologies: The adoption of modern manufacturing technologies can significantly enhance efficiency and throughput. Continuous flow reactors offer several advantages over traditional batch processing for large-scale synthesis. rsc.org These advantages include improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for higher throughput in a smaller footprint. A multi-step procedure involving lithiation and trapping of electrophiles in a continuous flow setup has been shown to be highly reproducible and suitable for easy scale-up. rsc.org The use of ultrasound has also been shown to accelerate iodination reactions and improve efficiency in a green alcohol solvent, as demonstrated in the gram-scale synthesis of 3-iodoimidazo[1,2-a]pyridines. nih.govacs.org

Economic and Environmental Considerations: On an industrial scale, the cost and handling of reagents are significant factors. While reagents like alkyl nitrites can be effective for diazotization, they are expensive, decompose upon storage, and are corrosive, making them less suitable for large-scale industrial use. sorbonne-universite.fr The development of "green" synthetic procedures, such as those utilizing aqueous, strong-acid-free conditions for diazotization-iodination, can improve the environmental footprint and reduce costs associated with waste treatment. sorbonne-universite.fr

The following table highlights key considerations for improving efficiency and throughput in the large-scale synthesis of this compound:

| Factor | Strategy for Improvement | Potential Benefits |

| Synthetic Route | Prioritize direct iodination over multi-step routes. | Fewer process steps, potentially higher overall yield, reduced waste. |

| Process Parameters | Optimize temperature, pressure, and reagent ratios. | Maximized product yield, minimized byproducts, improved process safety. |

| Reaction Technology | Implement continuous flow reactors or ultrasound-assisted synthesis. | Enhanced control, improved safety, higher throughput, potential for automation. rsc.org |

| Reagent Selection | Utilize cost-effective and less hazardous reagents. | Reduced production costs, improved environmental profile, enhanced worker safety. |

| Downstream Processing | Develop efficient isolation and purification protocols. | Minimized product loss, improved final product purity, reduced cycle time. |

Purity Assessment and Isolation Strategies

The isolation and purification of this compound are critical steps to ensure the final product meets the required quality standards for its intended applications. A combination of techniques is typically employed to isolate the crude product from the reaction mixture and subsequently purify it. The purity is then assessed using various analytical methods.

Isolation Techniques: Following the completion of the synthesis, the initial workup procedure is designed to separate the product from the bulk of the reagents and solvents. This often involves quenching the reaction, followed by extraction into a suitable organic solvent. The organic layer is then washed to remove any remaining water-soluble impurities and dried. Evaporation of the solvent yields the crude product.

Purification Methods:

Crystallization/Recrystallization: This is a primary and highly effective method for purifying solid organic compounds. uct.ac.za The crude this compound would be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, promoting the formation of crystals. Impurities typically remain in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound. For halogenated aromatic compounds, recrystallization under pressure can be an effective purification method. google.com

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is a powerful tool. acs.org A stationary phase, such as silica (B1680970) gel, is used in a column, and a mobile phase (eluent) is passed through it. The components of the crude mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The fractions containing the purified product are then collected and the solvent is evaporated.

Purity Assessment: The purity of the isolated this compound is determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for assessing purity. A common setup for analyzing iodo-substituted compounds involves a reversed-phase column, such as a C18 column. nih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govelementlabsolutions.com The retention time and peak area of the compound are used to determine its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for confirming the substitution pattern. ubc.calibretexts.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The chemical shift of the carbon atom bonded to the iodine would be significantly affected by the heavy atom effect.

The following table outlines a typical workflow for the isolation and purity assessment of this compound.

| Step | Technique | Purpose | Expected Outcome |

| Isolation | Extraction | Separate the product from the reaction mixture. | Crude product in an organic solvent. |

| Purification | Crystallization or Column Chromatography | Remove impurities. | Purified solid product. |

| Purity Check | HPLC (e.g., on a C18 column) | Quantify the purity of the final product. | A major peak corresponding to the product with purity >95%. |

| Structure Confirmation | ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure and substitution pattern. | Spectra consistent with the proposed structure of this compound. |

Chemical Reactivity and Derivatization of 2 Iodo 5 Methylpyridin 3 Ol

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 2-Iodo-5-methylpyridin-3-ol is the most reactive site for many cross-coupling reactions. Aryl iodides are highly prized substrates in transition-metal-catalyzed reactions due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition, the initial and often rate-limiting step in many catalytic cycles. wikipedia.orgresearchgate.net This high reactivity allows for transformations to occur under milder conditions compared to their aryl bromide or chloride counterparts. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing efficient methods for constructing complex molecular architectures. The aryl iodide in this compound is an excellent coupling partner in several seminal palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. researchgate.netrsc.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. urfu.ru For a substrate like this compound, the Suzuki reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine (B92270) ring.

The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields. researchgate.net Phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized biarylphosphines are commonly employed. urfu.ruorganic-chemistry.org Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used in aqueous solvent mixtures like toluene/water or DME/water. researchgate.netopenmedicinalchemistryjournal.com

| Catalyst System | Base | Solvent | Coupling Partner | Product Type | Ref |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 2-Aryl-5-methylpyridin-3-ol | openmedicinalchemistryjournal.com |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | Vinylboronic acid | 5-Methyl-2-vinylpyridin-3-ol | researchgate.net |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Heteroarylboronic acid | 2-Heteroaryl-5-methylpyridin-3-ol | urfu.ru |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of aryl iodides analogous to this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is the most reliable and widely used method for synthesizing arylalkynes. For this compound, this would involve coupling with a terminal alkyne to produce a 2-alkynyl-5-methylpyridin-3-ol derivative.

The reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt, typically CuI. wikipedia.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide species. wikipedia.org The copper acetylide is formed in the copper cycle from the terminal alkyne, the copper(I) salt, and an amine base (such as triethylamine (B128534) or diisopropylamine), which also serves as the solvent or co-solvent. wikipedia.orgorganic-chemistry.org The high reactivity of aryl iodides allows these reactions to proceed under mild, often room temperature, conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Coupling Partner | Product Type | Ref |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Phenylacetylene | 5-Methyl-2-(phenylethynyl)pyridin-3-ol | wikipedia.orgresearchgate.net |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | Trimethylsilylacetylene | 5-Methyl-2-((trimethylsilyl)ethynyl)pyridin-3-ol | researchgate.net |

| Pd(OAc)₂ | None (Cu-free) | Piperidine | Toluene | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-methylpyridin-3-ol | organic-chemistry.orgnih.gov |

Table 2: Typical conditions for the Sonogashira coupling of aryl iodides, applicable to this compound.

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon. organic-chemistry.orgnih.gov This reaction couples aryl halides with alkenes in the presence of a palladium catalyst and a base to produce substituted alkenes. organic-chemistry.org Applying the Heck reaction to this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield a 2-alkenyl-5-methylpyridin-3-ol. The reaction generally shows a high preference for trans selectivity in the product. organic-chemistry.org

The catalytic cycle begins with the oxidative addition of the aryl iodide to Pd(0). researchgate.net This is followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium complex. The final step is the reductive elimination of HX from this complex by a base (e.g., Et₃N), which regenerates the Pd(0) catalyst. fu-berlin.de Due to their high reactivity, aryl iodides are ideal substrates, often allowing the reaction to proceed under relatively mild conditions. researchgate.net

| Pd Catalyst | Base | Solvent | Coupling Partner | Product Type | Ref |

| Pd(OAc)₂ | Et₃N | CH₃CN / DMF | Styrene | 5-Methyl-2-styrylpyridin-3-ol | fu-berlin.derug.nl |

| Pd₂(dba)₃ / P(o-tol)₃ | Na₂CO₃ | NMP | n-Butyl acrylate | Butyl (E)-3-(3-hydroxy-5-methylpyridin-2-yl)acrylate | researchgate.net |

| Pd/C (ligandless) | K₂CO₃ | DMA | Ethylene | 5-Methyl-2-vinylpyridin-3-ol | rug.nl |

Table 3: Illustrative conditions for the Heck reaction with aryl iodides like this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.orgrug.nl This reaction has largely replaced older methods like the Ullmann condensation for C-N bond formation due to its broader substrate scope and milder reaction conditions. rug.nl The reaction would allow for the synthesis of various 2-amino-5-methylpyridin-3-ol (B1340437) derivatives from this compound.

The reaction requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The choice of ligand is critical, with bulky, electron-rich alkylphosphine or biarylphosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) often providing the best results by promoting the reductive elimination step. rug.nlchemrxiv.org A strong, non-nucleophilic hindered base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or the intermediate palladium-amine complex. organic-chemistry.orgchemrxiv.org

Table 4: General conditions for the Buchwald-Hartwig amination of aryl iodides relevant to this compound.

Copper-Catalyzed Coupling Reactions

Long before the advent of palladium catalysis, copper-mediated reactions, such as the Ullmann condensation, were the primary methods for forming C-aryl bonds. beilstein-journals.org While often requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, catalytic versions using copper salts (e.g., CuI) with various ligands. beilstein-journals.orgnih.gov These reactions are particularly useful for forming carbon-heteroatom bonds, such as C-N and C-O.

For this compound, a copper-catalyzed coupling could be used to react the aryl iodide with nitrogen nucleophiles (amines, amides, heterocycles) or oxygen nucleophiles (alcohols, phenols). The use of ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylcyclohexyldiamine can significantly facilitate these couplings, allowing them to proceed at lower temperatures and with catalytic amounts of copper. nih.govnih.gov

Table 5: Potential conditions for the copper-catalyzed coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr), where the iodide ion acts as the leaving group. The rate of this reaction is generally influenced by the strength of the nucleophile and the presence of electron-withdrawing groups on the ring. In the case of this compound, the hydroxyl and methyl groups have an electronic influence on the ring that can affect the reaction rate. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used to displace the iodide. cymitquimica.com

Reactivity of the Pyridinol Functionality

The hydroxyl group at the 3-position behaves as a typical phenolic hydroxyl group, exhibiting both acidic and nucleophilic properties.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can be readily alkylated to form ethers or acylated to form esters. O-alkylation is typically achieved by treating the pyridinol with an alkyl halide in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. scirp.orgrsc.org The choice of base and solvent is crucial to control the regioselectivity and avoid potential N-alkylation of the pyridine ring.

O-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct. These reactions proceed to give the corresponding ester derivatives.

Table 3: General Conditions for O-Alkylation and O-Acylation of Pyridinols

| Reaction Type | Reagents | Base | Product | Reference |

| O-Alkylation | Alkyl Halide | K₂CO₃, NaH | Alkoxy-pyridine | scirp.org |

| O-Acylation | Acyl Chloride | Pyridine, Et₃N | Acyloxy-pyridine | organic-chemistry.org |

Note: This table outlines general conditions for these transformations on pyridinol systems.

Hydrogen Bonding Interactions and Proton Exchange Equilibria

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding can occur between the hydroxyl group and the nitrogen atom of the pyridine ring. Intermolecular hydrogen bonding plays a significant role in the solid-state structure and the solubility of the compound in protic solvents. The acidity of the hydroxyl proton is influenced by the electronic effects of the iodo and methyl substituents on the pyridine ring. This acidity governs the equilibrium of proton exchange with solvents and other reagents. acs.org

Reactivity of the Methyl Group

The methyl group at the 5-position is generally less reactive than the other functional groups on the ring. However, under specific conditions, it can undergo functionalization, primarily through oxidation or halogenation reactions.

Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or through catalytic oxidation processes. Current time information in Bangalore, IN. This transformation provides a route to pyridine-3,5-dicarboxylic acid derivatives.

Halogenation of the methyl group, for instance, through radical halogenation, can introduce one or more halogen atoms, leading to the formation of halomethyl or dihalomethyl groups. These functionalized groups can then serve as intermediates for further synthetic modifications. nih.gov

Oxidation Reactions at the Methyl Position

The methyl group at the 5-position of the pyridine ring represents a key site for functionalization through oxidation. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of methylpyridines to pyridine carboxylic acids is a well-established transformation in organic chemistry.

Commonly employed oxidizing agents for this type of transformation include strong oxidants such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions, including solvent and temperature, play a crucial role in the efficiency and selectivity of the oxidation. For instance, the oxidation of a methyl group on a pyridine ring can yield the corresponding carboxylic acid, which can then serve as a handle for further derivatization, such as amidation or esterification.

Table 1: Potential Oxidation Reactions of the Methyl Group

| Oxidizing Agent | Potential Product |

| Potassium Permanganate (KMnO₄) | 2-Iodo-3-hydroxy-pyridine-5-carboxylic acid |

| Chromium Trioxide (CrO₃) | 2-Iodo-3-hydroxy-pyridine-5-carboxylic acid |

It is important to note that the presence of the electron-donating hydroxyl group and the electron-withdrawing iodo group can influence the reactivity of the methyl group towards oxidation. Careful optimization of reaction conditions would be necessary to achieve the desired transformation selectively without affecting other functional groups on the ring.

Selective Functionalization of the Alkyl Side Chain

Beyond oxidation, the selective functionalization of the methyl side chain of this compound offers a pathway to introduce a variety of chemical moieties. Modern synthetic methodologies, such as C-H activation, could potentially be employed for the direct functionalization of the methyl group. These reactions, often catalyzed by transition metals, allow for the introduction of new carbon-carbon or carbon-heteroatom bonds.

While direct experimental data on this compound is limited, general principles suggest that radical-mediated or transition-metal-catalyzed reactions could be applied. For example, halogenation of the methyl group could provide a reactive intermediate for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for the rapid generation of molecular complexity. researchgate.net The functional groups present in this compound, namely the hydroxyl and iodo groups, make it a potential candidate for incorporation into various MCRs.

For example, the hydroxyl group could participate in reactions such as the Ugi or Passerini reactions, which are well-known isocyanide-based MCRs. nih.gov The iodo group, on the other hand, could be utilized in transition-metal-catalyzed MCRs, where it can undergo oxidative addition to a metal center, initiating a catalytic cycle that incorporates other reaction partners. Although specific examples involving this compound in MCRs are not prevalent in the literature, its structural motifs suggest its applicability in the design of novel MCRs for the synthesis of complex heterocyclic systems. beilstein-journals.orgresearchgate.net

Design and Synthesis of Novel Scaffolds Based on this compound

The strategic derivatization of this compound provides a foundation for the design and synthesis of novel and complex molecular scaffolds, which are of significant interest in drug discovery and materials science.

Exploration of Molecular Diversity via Derivatization

The iodo-substituent at the 2-position is a particularly valuable handle for derivatization through various cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example. wikipedia.orgorganic-chemistry.org A documented synthesis demonstrates the successful Sonogashira coupling of the sodium salt of this compound with ethynyltrimethylsilane. This reaction showcases the feasibility of introducing alkynyl moieties, which can be further elaborated to construct more complex structures.

Table 2: Sonogashira Coupling of Sodium this compound

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| Sodium this compound | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | Copper iodide | Triethylamine | Dioxane | 5-Methyl-2-((trimethylsilyl)ethynyl)pyridin-3-ol |

This successful coupling opens the door to a wide array of other palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. Each of these reactions allows for the introduction of different structural motifs (e.g., aryl, vinyl, heteroaryl, or amino groups), thereby enabling a systematic exploration of the molecular diversity accessible from this starting material.

Synthetic Strategies for Complex Molecular Architectures

The development of synthetic strategies to construct complex molecular architectures from this compound can leverage its multiple functionalization points. A sequential and regioselective approach is key. For instance, the iodo group can be transformed first via a cross-coupling reaction. Subsequently, the hydroxyl group can be modified, for example, through etherification or esterification. Finally, the methyl group could be functionalized as previously discussed.

This step-wise approach allows for the controlled and predictable assembly of complex molecules. The resulting highly substituted pyridine derivatives can serve as scaffolds for the synthesis of libraries of compounds for biological screening or as key intermediates in the total synthesis of natural products. The ability to build upon the this compound core in a controlled manner underscores its value as a versatile starting material for constructing novel and intricate molecular architectures. whiterose.ac.ukmdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Iodo 5 Methylpyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For organic compounds like 2-Iodo-5-methylpyridin-3-ol, the most commonly studied nuclei are ¹H (proton), ¹³C, and ¹⁵N.

One-dimensional NMR spectra are the foundational experiments for structural determination, providing information on the chemical environment of each type of nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms are deshielded and appear at a lower field (higher ppm value). libretexts.org

In a typical ¹H NMR spectrum of this compound, one would expect to observe signals for the methyl protons, the two aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The methyl protons (CH₃) would typically appear as a singlet in the upfield region of the spectrum. The two aromatic protons would appear as distinct signals in the aromatic region, with their splitting patterns (e.g., doublets) dictated by coupling to each other. The hydroxyl (-OH) proton signal can be broad and its chemical shift is often variable due to factors like solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms like iodine, oxygen, and nitrogen will be shifted downfield. libretexts.org

For this compound, the spectrum would show six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbon bearing the iodine atom (C2) is expected to be at a very low field due to the "heavy atom effect". The carbon attached to the hydroxyl group (C3) and the carbons adjacent to the nitrogen atom (C2 and C6) will also exhibit downfield shifts. The methyl carbon will appear at the highest field.

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is influenced by the substituents on the ring and can be a sensitive probe of electronic effects.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.0 - 7.5 | - |

| H6 | 7.5 - 8.0 | - |

| CH₃ | 2.0 - 2.5 | 15 - 20 |

| OH | Variable | - |

| C2 | - | 90 - 100 |

| C3 | - | 150 - 160 |

| C4 | - | 120 - 130 |

| C5 | - | 135 - 145 |

| C6 | - | 140 - 150 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure by establishing through-bond and through-space connectivities.

The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of the two aromatic protons (H4 and H6), confirming their adjacent relationship on the pyridine ring.

The HSQC experiment is a heteronuclear correlation technique that shows correlations between protons and the carbon atoms to which they are directly attached. For this compound, the HSQC spectrum would show cross-peaks connecting the H4 proton signal to the C4 carbon signal, the H6 proton signal to the C6 carbon signal, and the methyl proton signals to the methyl carbon signal. This allows for the unambiguous assignment of the protonated carbons.

The HMBC experiment is another heteronuclear correlation technique that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC correlations would be expected between:

The methyl protons and the C5 and C6 carbons.

The H4 proton and the C2, C3, C5, and C6 carbons.

The H6 proton and the C2, C4, and C5 carbons.

The NOESY experiment is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is valuable for determining the stereochemistry and conformation of a molecule. In the case of this compound, a NOESY spectrum could show a correlation between the methyl protons and the H6 proton, indicating their proximity on the same side of the pyridine ring.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H4 ↔ H6 | Connectivity of aromatic protons |

| HSQC | H4 ↔ C4 | Direct C-H attachment |

| H6 ↔ C6 | Direct C-H attachment | |

| CH₃ ↔ C-CH₃ | Direct C-H attachment | |

| HMBC | CH₃ ↔ C5, C6 | Long-range connectivity |

| H4 ↔ C2, C3, C5, C6 | Long-range connectivity | |

| H6 ↔ C2, C4, C5 | Long-range connectivity | |

| NOESY | CH₃ ↔ H6 | Spatial proximity |

Through the systematic application of these advanced NMR techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₆H₆INO), the theoretical exact mass would be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's identity and elemental formula.

Table 1: Theoretical and Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆INO |

| Theoretical Monoisotopic Mass | 234.9494 Da |

| Expected [M+H]⁺ Ion | 235.9573 Da |

| Expected [M-H]⁻ Ion | 233.9415 Da |

This table represents theoretical values. Experimental data is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure, as the fragmentation typically occurs at the weakest bonds or results in the formation of stable fragments.

For this compound, the precursor ion (e.g., [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The analysis of the resulting product ions would help to confirm the connectivity of the atoms within the molecule. For instance, the loss of the iodine atom (126.90447 u) or the methyl group (15.02347 u) would produce characteristic fragment ions.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Structural Interpretation |

| 235.9573 | I | 109.0528 | Loss of iodine atom |

| 235.9573 | HI | 108.0451 | Loss of hydrogen iodide |

| 235.9573 | CH₃ | 220.9338 | Loss of methyl radical |

| 235.9573 | CO | 207.9624 | Loss of carbon monoxide from the pyridinol ring |

This table outlines hypothetical fragmentation patterns. Experimental MS/MS data is necessary to validate these pathways.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

For this compound, the IR spectrum would be expected to show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and the C-I stretch.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=C, C=N (ring) | Stretching | 1400-1600 |

| O-H | Bending | 1330-1440 |

| C-I | Stretching | 500-600 |

This table is based on typical functional group absorption regions. An experimental IR spectrum is required for precise peak assignments.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring breathing modes and the C-I stretching vibration. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule due to their different selection rules.

Table 4: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine ring breathing | ~1000 |

| C-C stretching (ring) | 1300-1500 |

| C-H bending | 1200-1400 |

| C-I stretching | 500-600 |

This table presents anticipated Raman shifts. Experimental data is needed for verification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule, particularly the conjugated systems.

The UV-Vis spectrum of this compound, which contains a substituted pyridine ring, would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these bands would be influenced by the hydroxyl, iodo, and methyl substituents on the pyridine ring, as well as the solvent used for the measurement.

Table 5: Anticipated UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | ~270-290 | Ethanol |

| n → π | ~300-330 | Ethanol |

This table provides an estimation of absorption maxima. An experimental UV-Vis spectrum is necessary for accurate determination.

Analysis of Electronic Transitions and Conjugation Effects

The electronic properties of this compound are governed by the interplay of its constituent functional groups: the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing, yet polarizable, iodine (-I) atom attached to the π-deficient pyridine ring. The conjugation within the aromatic ring allows for electronic communication between these substituents, giving rise to distinct spectroscopic signatures.

The electronic absorption spectrum (UV-Vis) of pyridinols is typically characterized by π→π* and n→π* transitions. For this compound, the π-system of the pyridine ring, perturbed by the substituents, dictates the energy of these transitions. The electron-withdrawing nature of the iodine atom is expected to stabilize the π-system. Concurrently, the lone pairs on the hydroxyl oxygen and the pyridine nitrogen can participate in n→π* transitions. The combination of the electron-donating methyl and hydroxyl groups with the heavy iodine atom can lead to complex shifts in the absorption maxima compared to unsubstituted pyridin-3-ol.

Computational studies on similar halogenated pyridine systems show that orbital mixing between the p-orbitals of the halogen and the aromatic π-system creates unique electronic distributions. This mixing influences both intramolecular properties and intermolecular interactions. The electronic structure is also sensitive to environmental factors, such as solvent polarity, which can influence the tautomeric equilibrium between the pyridinol and the corresponding pyridone form.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal Structure Analysis and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of closely related halogenated pyridines allows for a detailed prediction of its molecular conformation. mdpi.com The pyridine ring is expected to be essentially planar. The substituents—iodo, methyl, and hydroxyl groups—will lie in or close to this plane, although thermal motion and intermolecular pressures can cause slight deviations.

The conformation of the hydroxyl group is of particular interest, as its orientation is often stabilized by intramolecular hydrogen bonding to the adjacent pyridine nitrogen. However, intermolecular bonding patterns can also dictate its position. In related structures, such as 2-iodo-phenyl methyl-amides, the amide group orientation is crucial for potential reactivity, and a similar principle would apply here, where the hydroxyl and iodo groups' positioning could influence intermolecular contacts. mdpi.com

Intermolecular Interactions and Packing Arrangements

The solid-state packing of this compound is expected to be dominated by a network of specific, directional intermolecular interactions. The presence of a hydroxyl group, a pyridine nitrogen, and an iodine atom creates a rich landscape for hydrogen and halogen bonding.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen itself are effective acceptors. This would likely lead to strong O-H···N or O-H···O hydrogen bonds, often forming chains or dimeric motifs that link the molecules into a supramolecular architecture. researchgate.net

Halogen Bonding: The iodine atom on the pyridine ring acts as a halogen bond (XB) donor. acs.org This is due to the presence of an electropositive region, known as a σ-hole, on the outer surface of the iodine atom, opposite the C-I covalent bond. acs.org This electrophilic region can engage in attractive interactions with nucleophilic sites, such as the oxygen of a hydroxyl group or the nitrogen of a neighboring pyridine ring. In similar crystal structures, short intermolecular I···O halogen bonds with distances around 3.0 Å have been observed, leading to the formation of molecular chains or dimers. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H | N (pyridine) | 2.6 - 2.9 | researchgate.net |

| Hydrogen Bond | O-H | O (hydroxyl) | 2.7 - 3.0 | researchgate.net |

| Halogen Bond | C-I | O (hydroxyl) | 3.0 - 3.1 | mdpi.com |

| Halogen Bond | C-I | N (pyridine) | 2.7 - 2.9 |

Other Advanced Characterization Techniques

Beyond spectroscopy and XRD, other analytical methods are essential for confirming the identity and purity of this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. The results are compared against the theoretical values calculated from the compound's empirical formula. For this compound, the molecular formula is C₆H₆INO, with a corresponding molecular weight of approximately 235.02 g/mol . nih.govsigmaaldrich.com The experimental findings must align closely with the theoretical percentages to validate the empirical formula and support the compound's identity.

| Element | Molecular Formula | Theoretical Mass % |

| Carbon (C) | C₆H₆INO | 30.66% |

| Hydrogen (H) | C₆H₆INO | 2.57% |

| Iodine (I) | C₆H₆INO | 53.99% |

| Nitrogen (N) | C₆H₆INO | 5.96% |

| Oxygen (O) | C₆H₆INO | 6.81% |

Chromatographic Purity Assessment Methods

Assessing the purity of a synthesized compound is critical. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis of non-volatile organic compounds. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). nih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the compound absorbs strongly. nih.govchromatographyonline.com A pure sample should ideally yield a single, sharp, and symmetrical peak. The purity is often expressed as the area percentage of the main peak relative to the total area of all detected peaks. nih.gov PDA detectors further allow for peak purity analysis by comparing spectra across the peak to detect co-eluting impurities. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring reaction progress and assessing purity. The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. A pure compound should appear as a single spot under UV light or after staining. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It not only confirms the purity but also provides the molecular weight of the main component and any impurities present.

Computational Chemistry and Theoretical Investigations of 2 Iodo 5 Methylpyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and structural properties of molecules. These methods, grounded in the principles of quantum mechanics, are used to model and predict a wide array of chemical phenomena. For 2-Iodo-5-methylpyridin-3-ol, these calculations can elucidate its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT methods are utilized to analyze the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions. By mapping the electron density, it is possible to identify regions that are electron-rich or electron-poor, providing clues about how the molecule will interact with other chemical species. These calculations are crucial for predicting the outcomes of chemical reactions and for designing new molecules with desired properties.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy, although they are often more computationally demanding than DFT. For this compound, ab initio calculations can provide benchmark data for its structural and energetic properties.

Techniques such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)) theory are used to account for electron correlation effects, which are important for accurate predictions of interaction energies and reaction barriers. nih.gov These high-level calculations are particularly valuable for studying systems where electron correlation plays a significant role, such as in molecules with heavy atoms like iodine. The insights gained from ab initio studies can help to validate and refine the results obtained from less computationally intensive methods like DFT.

Molecular Orbital Analysis (HOMO/LUMO Energies, Electrostatic Potentials)

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, analysis of the HOMO and LUMO can reveal the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map is another useful tool, which visualizes the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (B92270) Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative for a substituted pyridine and not specific to this compound.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be compared with experimental data to confirm their structure and identity. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra can be invaluable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which are highly sensitive to the local electronic environment. stenutz.eunih.gov By comparing the calculated NMR spectra with experimental data, it is possible to assign the peaks to specific atoms in the molecule and confirm its structural connectivity.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, providing insights into the molecule's color and photochemical behavior.

IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By analyzing the calculated vibrational modes, it is possible to assign the experimental IR bands to specific functional groups and molecular motions.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Pyridine Derivative

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (ppm) | 110-160 |

| ¹H NMR | Chemical Shift (ppm) | 7.0-8.5 |

| UV-Vis | λ_max (nm) | 275 |

| IR | C=N stretch (cm⁻¹) | 1600 |

| IR | O-H stretch (cm⁻¹) | 3400 |

Note: This data is illustrative for a substituted pyridine and not specific to this compound.

Theoretical Acidity and Basicity Studies

The acidity and basicity of a molecule are determined by its ability to donate or accept a proton, respectively. Computational methods can be used to predict the pKa value of a molecule, which is a quantitative measure of its acidity. For this compound, theoretical calculations can help to understand how the substituents (iodo, methyl, and hydroxyl groups) influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen.

By calculating the energies of the neutral molecule and its protonated and deprotonated forms, it is possible to determine the proton affinity and pKa values. These calculations can provide valuable insights into the molecule's behavior in different chemical environments and its potential to participate in acid-base reactions.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the molecule's dynamic behavior, including its conformational changes and interactions with its environment.

For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformations. This information is crucial for understanding the molecule's shape and how it can interact with other molecules, such as biological receptors. MD simulations can also be used to study the molecule's behavior in different solvents, providing insights into its solubility and solvation properties. The combination of quantum chemical calculations and MD simulations offers a comprehensive approach to understanding the structure, properties, and reactivity of this compound at the molecular level.

Molecular Modeling and Docking Studies for Molecular Recognition:5.4.1. Ligand-Protein Interaction Predictions (without therapeutic outcomes):While the methodology for such studies is common, specific molecular docking simulations predicting the binding of this compound to protein targets are not documented in available research.

Due to the absence of specific scientific literature detailing the binding site analysis and molecular complementarity of this compound, this article cannot be generated at this time. Extensive searches of computational chemistry and molecular modeling databases have not yielded specific studies on the interaction of this particular compound with protein binding sites.

Further research and publication in the field of computational chemistry and molecular docking focusing specifically on this compound are required to provide the detailed analysis requested in the outline. Information on related pyridine derivatives is available but falls outside the strict scope of the requested article.

Mechanistic Biochemical and Molecular Biological Investigations of 2 Iodo 5 Methylpyridin 3 Ol Derivatives

Molecular Basis of Kinase Modulation: TBK1 and IKKε

Derivatives of 2-Iodo-5-methylpyridin-3-ol have been identified as dual inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) google.com. These two serine/threonine kinases are highly homologous and play a critical role in the innate immune system google.com. They are key components of signaling pathways that are activated in response to viral and bacterial infections, leading to the production of type I interferons and other cytokines google.com.

Detailed Mechanisms of Enzyme Inhibition (e.g., ATP-competitive, Allosteric)

While the specific mechanism of inhibition for this compound derivatives is not explicitly detailed as ATP-competitive or allosteric in the available documentation, their function as kinase inhibitors suggests they likely interfere with the binding of ATP to the catalytic site of TBK1 and IKKε. This is a common mechanism for small molecule kinase inhibitors, which are often designed to fit into the ATP-binding pocket, thereby preventing the phosphorylation of substrate proteins. The development of these compounds provides valuable structure-activity relationship (SAR) information, which can aid in the design of more potent and selective kinase inhibitors google.com.

Interaction with Specific Kinase Domains (e.g., Catalytic Loop, Activation Loop)

The inhibitory action of this compound derivatives on TBK1 and IKKε would involve interaction with key domains within the kinase structure. The catalytic loop and the activation loop are critical for the enzymatic activity of kinases. The binding of these inhibitors is expected to stabilize a non-productive conformation of the kinase or directly block the active site, thus preventing the conformational changes required for catalysis. The precise amino acid residues within the catalytic and activation loops of TBK1 and IKKε that interact with these derivatives would need to be elucidated through co-crystallization studies and molecular modeling.

Impact on Downstream Signaling Pathways (e.g., TRIF-TBK1/IKKe-IRF3 cascade)

The inhibition of TBK1 and IKKε by this compound derivatives has a direct impact on downstream signaling pathways crucial for the innate immune response. A key pathway affected is the TRIF-TBK1/IKKε-IRF3 signaling cascade google.com. This cascade is initiated by the recognition of pathogen-associated molecular patterns, such as viral double-stranded RNA, by Toll-like receptors (TLRs) like TLR3 and TLR4, as well as RIG-I-like receptors google.com.